molecular formula C8H13NO B3380046 4-(Hydroxymethyl)cyclohexane-1-carbonitrile CAS No. 1807891-12-8

4-(Hydroxymethyl)cyclohexane-1-carbonitrile

Cat. No.: B3380046
CAS No.: 1807891-12-8
M. Wt: 139.19 g/mol
InChI Key: GRPCILYSCDCPJA-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO. It is characterized by a cyclohexane ring substituted with a hydroxymethyl group at the fourth position and a carbonitrile group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. The process can be summarized as follows:

    Cyclohexanone: reacts with in the presence of a base to form 4-(Hydroxymethyl)cyclohexanone.

  • The resulting 4-(Hydroxymethyl)cyclohexanone is then treated with hydrogen cyanide to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

4-(Hydroxymethyl)cyclohexane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a substrate for enzymes that catalyze the conversion of hydroxymethyl groups to other functional groups. Additionally, the carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)cyclohexane-1-carboxylic acid
  • 4-(Hydroxymethyl)cyclohexane-1-amine
  • 4-(Hydroxymethyl)cyclohexane-1-methanol

Comparison: 4-(Hydroxymethyl)cyclohexane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group on the cyclohexane ringIn contrast, similar compounds like 4-(Hydroxymethyl)cyclohexane-1-carboxylic acid and 4-(Hydroxymethyl)cyclohexane-1-amine have different functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

4-(hydroxymethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPCILYSCDCPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39779-20-9
Record name 4-(hydroxymethyl)cyclohexane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.34 g of 4-cyanocyclohexanecarboxaldehyde (cis/trans mixture) in 40 ml of 0.1N methanolic potassium hydroxide solution was treated portionwise at 0° C. under argon gasification with 378 mg of solid sodium borohydride. After completion of the addition, the mixture was stirred at 0° C. for a further 20 minutes, then 50 ml of water were added and the mixture was extracted three times with 50 ml of methylene chloride each time. The organic phases were washed twice with 50 ml of water each time, dried over magnesium sulphate and concentrated. Low-pressure chromatography (0.4 bar) of the residual oil on silica gel with chloroform/ethyl acetate (1:1) gave 1.22 g (90%) of 4-(hydroxymethyl)cyclohexanecarbonitrile (likewise as an about 1:1 mixture of the two epimers) as a colourless viscous oil. This material was used in the following tosylation without further purification. Rf-value of 4-(hydroxymethyl)cyclohexanecarbonitrile [chloroform/ethyl acetate (1:1)]: 0.29 (longish spot).
Quantity
1.34 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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